molecular formula C11H15N3O B1484170 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine CAS No. 2098072-95-6

2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine

Cat. No. B1484170
M. Wt: 205.26 g/mol
InChI Key: SBFJPAVXMLBNGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, which includes 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine, has been a hot topic in the pesticide field for many years because of their excellent biological activity . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine is unique and allows for diverse applications, ranging from drug discovery to material synthesis. This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Chemical Reactions Analysis

Pyrimidinamine derivatives, including 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine, act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Synthesis : A study focused on synthesizing pyrimidine linked pyrazole heterocyclics, exploring their insecticidal and antibacterial potential. This indicates the compound's relevance in developing new chemical entities with potential biological activities (Deohate & Palaspagar, 2020).

  • Aminolysis Studies : Research on the aminolysis of similar pyrimidine compounds has been conducted to understand the chemical behavior and reaction conditions that favor the formation of new derivatives, which could be of interest in pharmaceutical chemistry (Novakov et al., 2017).

  • Antifungal and Antimicrobial Properties : The synthesis and evaluation of pyrimidine derivatives for their antifungal and antimicrobial activities have been studied, highlighting the potential of such compounds in developing new antimicrobial agents (Jafar et al., 2017).

  • Anticancer and Anti-Tumor Activities : Novel pyrimidine derivatives have been synthesized and evaluated for their anti-tumor activity, underscoring the compound's significance in the search for new cancer therapies (Fathalla et al., 2012).

Chemical Synthesis and Characterization

  • Crystal Structure Analysis : The crystal structure of cyprodinil, a compound closely related to the query compound, has been determined to understand its structural features and potential interactions, which could be valuable in designing related compounds with desired properties (Jeon et al., 2015).

  • Synthetic Methodologies : Studies have been conducted on the synthesis of N-arylpyrimidin-2-amine derivatives using palladium catalysts, showcasing advanced methodologies in the synthesis of pyrimidine derivatives that could be applied to similar compounds for various research applications (El-Deeb et al., 2008).

properties

IUPAC Name

2-cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h6-7,9H,1-5H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFJPAVXMLBNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC(=NC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
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2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
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2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
Reactant of Route 4
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
Reactant of Route 5
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
Reactant of Route 6
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine

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